2,4-dichloro-N'-[1-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]benzohydrazide
Description
Properties
IUPAC Name |
2,4-dichloro-N'-[1-(4-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]benzohydrazide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14Cl2N6O/c1-11-2-5-13(6-3-11)27-18-15(9-24-27)17(22-10-23-18)25-26-19(28)14-7-4-12(20)8-16(14)21/h2-10H,1H3,(H,26,28)(H,22,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIALQLHTROYUIF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C3=NC=NC(=C3C=N2)NNC(=O)C4=C(C=C(C=C4)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14Cl2N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2,4-dichloro-N’-[1-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]benzohydrazide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps :
Formation of the pyrazolo[3,4-d]pyrimidine core: This step involves the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the 4-methylphenyl group: This is achieved through a substitution reaction, often using a halogenated precursor and a suitable nucleophile.
Formation of the benzohydrazide moiety: This step involves the reaction of the intermediate compound with hydrazine or a hydrazine derivative under controlled conditions.
Industrial production methods may involve optimization of these steps to improve yield and reduce costs. Techniques such as microwave-assisted synthesis and ultrasonic-assisted synthesis have been explored to enhance reaction efficiency .
Chemical Reactions Analysis
2,4-dichloro-N’-[1-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]benzohydrazide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro positions, using nucleophiles such as amines or thiols.
These reactions are typically carried out under controlled conditions, with specific reagents and solvents chosen to optimize the reaction outcomes .
Scientific Research Applications
Anticancer Properties
Research indicates that derivatives of pyrazolo[3,4-d]pyrimidines exhibit significant anticancer properties. For instance, compounds similar to 2,4-dichloro-N'-[1-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]benzohydrazide have been studied for their ability to inhibit tumor growth and induce apoptosis in cancer cells. A study demonstrated that certain pyrazole derivatives could inhibit the proliferation of breast cancer cells by targeting specific signaling pathways involved in cell cycle regulation .
Antimicrobial Activity
The compound has also shown promise as an antimicrobial agent. In vitro studies have reported that pyrazole derivatives possess antibacterial and antifungal activities against various pathogens. For example, a derivative was found effective against Escherichia coli and Staphylococcus aureus, suggesting potential use in treating infections .
Antioxidant Effects
Research has indicated that pyrazole compounds can exhibit antioxidant properties. This is particularly relevant in the context of oxidative stress-related diseases, where these compounds may help mitigate cellular damage caused by free radicals .
Case Studies
Case Study 1: Anticancer Activity
In a study published in a peer-reviewed journal, researchers synthesized a series of pyrazolo[3,4-d]pyrimidine derivatives and evaluated their cytotoxic effects on various cancer cell lines. The most potent compound exhibited an IC50 value significantly lower than standard chemotherapy agents, indicating superior efficacy .
Case Study 2: Antimicrobial Efficacy
Another investigation focused on the antimicrobial properties of pyrazole derivatives against clinical isolates of bacteria and fungi. The results showed that certain modifications to the chemical structure enhanced activity against resistant strains, demonstrating the compound's potential as a lead for new antimicrobial agents .
Mechanism of Action
The mechanism of action of 2,4-dichloro-N’-[1-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]benzohydrazide involves its interaction with specific molecular targets and pathways . The compound has been shown to inhibit cyclin-dependent kinase 2 (CDK2), a key regulator of the cell cycle. By inhibiting CDK2, the compound can induce cell cycle arrest and apoptosis in cancer cells. Additionally, it may interact with other molecular targets, contributing to its antiviral and antimicrobial activities.
Comparison with Similar Compounds
Structural Analog 1: N′-[1-(3-Chloro-4-Methylphenyl)-1H-Pyrazolo[3,4-d]Pyrimidin-4-yl]-4-Methoxybenzohydrazide
- Key Features :
- The 4-methoxy group enhances solubility compared to chloro substituents but reduces electrophilicity.
Structural Analog 2: 3,4-Dimethoxy-N'-[1-(4-Methylphenyl)-1H-Pyrazolo[3,4-d]Pyrimidin-4-yl]Benzohydrazide
- Key Features :
- Pyrazole Substituent : 4-Methylphenyl (identical to the target compound).
- Benzohydrazide Substituent : 3,4-Dimethoxy groups (vs. 2,4-dichloro).
- Implications :
Structural Analog 3: 4-Hydroxy-N'-(1-Methyl-1H-Pyrazolo[3,4-d]Pyrimidin-4-yl)Benzohydrazide
- Key Features :
- Implications :
Comparative Analysis Table
Biological Activity
2,4-Dichloro-N'-[1-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]benzohydrazide is a complex organic compound with significant potential in medicinal chemistry. Its unique structural features, particularly the pyrazolo[3,4-d]pyrimidine moiety and dichlorinated aromatic systems, contribute to its diverse biological activities. This article delves into its biological activity, highlighting key research findings, case studies, and comparative analyses with related compounds.
Chemical Structure
The compound can be represented by the following molecular formula:
- Molecular Formula : C19H14Cl2N6O
- CAS Number : 384351-14-8
Research has indicated that compounds containing the pyrazolo[3,4-d]pyrimidine scaffold exhibit various biological activities, including:
- Antitumor Activity : Inhibition of specific oncogenic pathways such as BRAF(V600E) and EGFR.
- Anti-inflammatory Effects : Reduction of nitric oxide (NO) production in activated microglia, suggesting neuroprotective properties in models of neuroinflammation.
- Antimicrobial Properties : Potential efficacy against various bacterial strains.
Biological Activity Data
| Activity Type | Mechanism/Target | Reference |
|---|---|---|
| Antitumor | Inhibition of BRAF(V600E) | |
| Anti-inflammatory | Inhibition of NO production in microglia | |
| Antimicrobial | Activity against bacterial strains |
Case Studies
-
Antitumor Activity :
A study demonstrated that derivatives of the pyrazolo[3,4-d]pyrimidine scaffold showed significant inhibition of cancer cell proliferation through targeted action on the BRAF and EGFR pathways. This suggests that this compound could serve as a lead compound for developing new antitumor agents. -
Neuroprotective Effects :
In vitro studies revealed that this compound significantly reduced LPS-induced inflammatory responses in microglial cells. It attenuated NO production and pro-inflammatory cytokine release, indicating its potential for treating neurodegenerative diseases like Parkinson's disease by mitigating neuroinflammation . -
Antimicrobial Activity :
The compound has shown promising results against various microbial strains in preliminary assays. Its structural similarities to known antimicrobial agents suggest it may disrupt bacterial cell membranes or inhibit essential metabolic pathways .
Comparative Analysis with Related Compounds
The following table compares this compound with other similar compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 2-Chloro-N'-[1-(3-chloro-phenyl)-pyrazolo[3,4-d]pyrimidin-4-yl]benzohydrazide | Similar pyrazolo structure without methyl substitution | Potential antitumor activity |
| N'-[(5-Methylthiazol-2-yl)methyl]-benzohydrazide | Different heterocyclic substitution | Antimicrobial properties |
| 2-Methyl-N'-[(2-chlorophenyl)pyrazolo[3,4-d]pyrimidin-6-yl]benzohydrazide | Altered halogenation pattern | Sigma receptor interactions |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
